2-Amino-4-(aminomethyl)benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(aminomethyl)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic amines It features an amino group and an aminomethyl group attached to a benzene ring, along with a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(aminomethyl)benzene-1-sulfonic acid typically involves the sulfonation of metanilic acid. The process includes the following steps:
Sulfonation: Metanilic acid is sulfonated using 100% sulfuric acid with 50% oleum at 160°C for 5-6 hours.
Dilution and Precipitation: The sulfonation mixture is diluted with water, and lime is added to remove calcium sulfate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(aminomethyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are used for sulfonation reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acids, amines, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(aminomethyl)benzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and optical brighteners.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(aminomethyl)benzene-1-sulfonic acid involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, and its sulfonic acid group can participate in various electrophilic reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzenesulfonic acid: Similar in structure but lacks the aminomethyl group.
2-Amino-1,4-benzenedisulfonic acid: Contains two sulfonic acid groups instead of one.
Uniqueness
2-Amino-4-(aminomethyl)benzene-1-sulfonic acid is unique due to the presence of both an aminomethyl group and a sulfonic acid group on the benzene ring
Eigenschaften
CAS-Nummer |
118579-24-1 |
---|---|
Molekularformel |
C7H10N2O3S |
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
2-amino-4-(aminomethyl)benzenesulfonic acid |
InChI |
InChI=1S/C7H10N2O3S/c8-4-5-1-2-7(6(9)3-5)13(10,11)12/h1-3H,4,8-9H2,(H,10,11,12) |
InChI-Schlüssel |
LTDKUDFNWBIWIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.